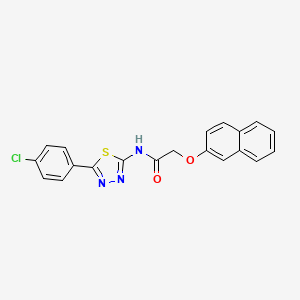

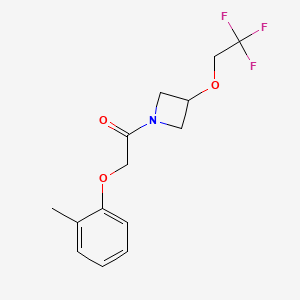

![molecular formula C19H21N3O3S2 B3018091 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 1252922-66-9](/img/structure/B3018091.png)

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . This process involves heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications

Antitumor and Anticancer Activities

Research has revealed the potential of thieno[3,2-d]pyrimidine derivatives as potent agents in the treatment of cancer. A study by Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to doxorubicin against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This highlights the compound's promising role in cancer therapy through its effective inhibition of tumor cell growth (Hafez & El-Gazzar, 2017).

Dual Inhibition of Enzymatic Activities

Gangjee et al. (2008) synthesized classical and nonclassical analogues of 2-amino-4-oxo-thieno[2,3-d]pyrimidine, revealing compound 4 as the most potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) known to date. This study indicates the potential of these compounds in the treatment of diseases through dual enzymatic inhibition, offering a strategic advantage in drug development (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structure of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides has been elucidated, providing valuable insights into the molecular conformation and potential interactions of thieno[3,2-d]pyrimidine derivatives. This knowledge is crucial for understanding the compound's behavior and optimizing its properties for specific scientific and medicinal applications (Subasri et al., 2017).

Synthesis and Reactivity

The synthesis and evaluation of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as detailed by Hafez and El-Gazzar (2017), not only provide a pathway for the creation of potent antitumor agents but also expand the chemical space for future drug discovery. This work underscores the versatility of thieno[3,2-d]pyrimidine scaffolds in medicinal chemistry (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

Another important application of thieno[3,2-d]pyrimidine derivatives is their antimicrobial activity. A study conducted by Hossan et al. (2012) synthesized various pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities comparable to standard drugs. This suggests that thieno[3,2-d]pyrimidine derivatives could serve as a basis for developing new antimicrobial agents (Hossan et al., 2012).

Future Directions

Properties

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-3-4-10-22-18(24)17-15(9-11-26-17)21-19(22)27-12-16(23)20-13-5-7-14(25-2)8-6-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAKMZJJACBHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

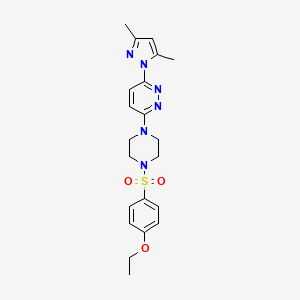

![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3018008.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

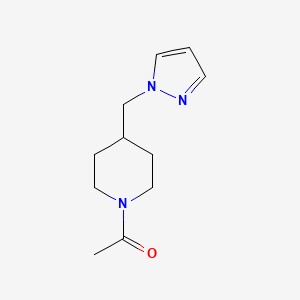

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)

amine hydrochloride](/img/structure/B3018022.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)

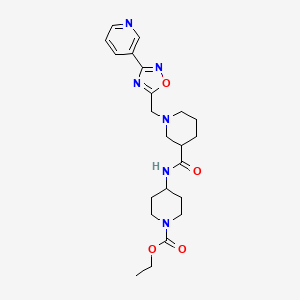

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)